molecular formula C10H12FNO B7514655 N-[1-(3-fluorophenyl)ethyl]acetamide

N-[1-(3-fluorophenyl)ethyl]acetamide

Cat. No.: B7514655
M. Wt: 181.21 g/mol
InChI Key: UWBWRBZNEHMJOG-UHFFFAOYSA-N
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Description

N-[1-(3-Fluorophenyl)ethyl]acetamide is an acetamide derivative characterized by a 3-fluorophenyl group attached to an ethylamine backbone, which is further acetylated. Its structure (Fig. 1) includes a fluorine atom at the meta position of the phenyl ring, influencing electronic and steric properties. This compound is synthesized via lipase-catalyzed asymmetric resolution, as reported in enantioselective chromatographic studies . Its applications span medicinal chemistry, particularly in the development of chiral amines for bioactive molecules.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(12-8(2)13)9-4-3-5-10(11)6-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBWRBZNEHMJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen Substitution Effects :

  • N-[1-(3-Chlorophenyl)ethyl]acetamide : Replacing fluorine with chlorine enhances lipophilicity and alters metabolic stability. Chlorine’s larger atomic radius may sterically hinder interactions with biological targets compared to fluorine .

Functional Group Modifications :

  • 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) : Incorporation of a thiadiazole ring introduces hydrogen-bonding capabilities, enhancing cytotoxicity against cancer cell lines (e.g., MCF-7) .

Physicochemical Properties

  • Polar Surface Area (PSA) : N-[1-(3-Fluorophenyl)ethyl]acetamide has a PSA of ~29.1 Ų, similar to N-(3-nitrophenyl)acetamide (PSA: 29.1 Ų) .
  • Solubility : Fluorine’s electronegativity reduces hydrophobicity compared to chlorine-substituted analogs (e.g., N-[1-(3-chlorophenyl)ethyl]acetamide) .

Key Research Findings

Enantioselectivity : The chiral center in this compound enables its use in asymmetric synthesis, with lipase-catalyzed resolution achieving high enantiomeric excess .

Cytotoxicity : Thiadiazole derivatives (e.g., compound 63) exhibit enhanced anticancer activity compared to simpler acetamides, attributed to sulfur-mediated DNA intercalation .

Receptor Binding: Quinazolinone- and pyrrolotriazine-containing analogs show target-specific binding (e.g., acetylcholinesterase and GPR139), highlighting the role of auxiliary heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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